molecular formula C12H10O3 B13794754 1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one CAS No. 5375-87-1

1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one

Cat. No.: B13794754
CAS No.: 5375-87-1
M. Wt: 202.21 g/mol
InChI Key: WSECHJISCFFJEN-UHFFFAOYSA-N
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Description

1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one is a heterocyclic compound that belongs to the class of pyranocoumarins This compound is characterized by a fused ring system that includes a pyran ring and a benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one can be synthesized through several synthetic routes. One common method involves the condensation of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Another method involves the use of coumarin derivatives as starting materials, which undergo cyclization reactions to form the desired pyranocoumarin structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency

    Purification techniques: Such as recrystallization or chromatography to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents

    Substitution: Halogenating agents (e.g., bromine or chlorine) for electrophilic substitution; nucleophiles (e.g., amines or thiols) for nucleophilic substitution

Major Products

    Oxidation: Quinone derivatives

    Reduction: Dihydro derivatives

    Substitution: Halogenated or functionalized benzopyran derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent, anti-inflammatory agent, and anticoagulant.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one varies depending on its application. In medicinal chemistry, the compound may exert its effects through:

    Molecular targets: Binding to specific enzymes or receptors, inhibiting their activity.

    Pathways involved: Modulating signaling pathways related to cell proliferation, apoptosis, or inflammation.

For example, as an anticancer agent, the compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one can be compared with other pyranocoumarins and benzopyran derivatives:

  • Similar Compounds

    • 3,4-Dihydro-2H,5H-pyrano(3,2-c)(1)benzopyran-5-one
    • 2H,5H-Pyrano(3,2-c)(1)benzopyran-5-one
    • 2-Methoxy-2-methyl-4-phenyl-3,4-dihydro-2H,5H-pyrano(3,2-c)chromen-5-one
  • Uniqueness

    • The specific arrangement of the pyran and benzopyran rings in this compound imparts unique chemical and biological properties.
    • Its ability to undergo diverse chemical reactions and its potential applications in various fields make it a compound of significant interest.

Properties

CAS No.

5375-87-1

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

2,4-dihydro-1H-pyrano[3,4-c]chromen-5-one

InChI

InChI=1S/C12H10O3/c13-12-10-7-14-6-5-8(10)9-3-1-2-4-11(9)15-12/h1-4H,5-7H2

InChI Key

WSECHJISCFFJEN-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C3=CC=CC=C3OC2=O

Origin of Product

United States

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